2-(2-Chloro-5-fluorophenyl)butanoic acid
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Overview
Description
2-(2-Chloro-5-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, where the butyl group is substituted with a 2-chloro-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)butanoic acid typically involves the reaction of 2-chloro-5-fluorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2-chloro-5-fluorobenzene is reacted with butyl magnesium bromide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Chloro-5-fluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)butanoic acid
- 2-(2-Fluorophenyl)butanoic acid
- 2-(2-Bromophenyl)butanoic acid
Uniqueness
2-(2-Chloro-5-fluorophenyl)butanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-2-7(10(13)14)8-5-6(12)3-4-9(8)11/h3-5,7H,2H2,1H3,(H,13,14) |
InChI Key |
LGPYKRVUOCAGQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
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